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Executive Summary

GW280264X is a potent, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and
metalloproteinase domain 10) and ADAM17 (a disintegrin and metalloproteinase domain 17),
also known as TACE (tumor necrosis factor-a-converting enzyme). It exhibits robust inhibitory
activity with IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17.[1] By targeting these
critical "sheddases,” GW280264X modulates the tumor microenvironment through two primary
mechanisms: enhancing anti-tumor immunity and overcoming resistance to chemotherapy. This
guide provides an in-depth overview of the preclinical data, experimental protocols, and
underlying signaling pathways associated with GW280264X, offering valuable insights for its
potential therapeutic application in oncology.

Introduction to GW280264X and its Targets

ADAM10 and ADAM17 are cell surface proteases responsible for the ectodomain shedding of a
wide array of membrane-anchored proteins, including growth factors, cytokines, and their
receptors. This shedding process plays a pivotal role in intercellular communication and
signaling. In the context of cancer, the dysregulation of ADAM10 and ADAML17 activity
contributes to tumor progression, immune evasion, and therapeutic resistance.

GW280264X is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic
domain of ADAM10 and ADAM17, thereby blocking their proteolytic activity. Its dual specificity
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allows for the simultaneous inhibition of two key players in the tumor microenvironment.

Impact of GW280264X on the Tumor
Microenvironment

Preclinical studies have demonstrated the significant impact of GW280264X on the tumor
microenvironment, primarily in the contexts of glioblastoma and ovarian cancer.

Enhancing Anti-Tumor Immunity in Glioblastoma

In glioblastoma, ADAM10 and ADAM17 contribute to an immunosuppressive microenvironment
by cleaving NKG2D ligands, such as ULBP2, from the surface of glioblastoma-initiating cells
(GICs).[2][3] The shedding of these ligands prevents their recognition by the activating receptor
NKG2D on natural killer (NK) cells and other immune effector cells, thereby impairing the anti-
tumor immune response.

Treatment with GW280264X has been shown to inhibit the shedding of ULBP2, leading to its
increased surface expression on GICs. This, in turn, enhances the susceptibility of these
cancer stem-like cells to NK cell-mediated lysis.[2][3]

Quantitative Data: Effect of GW280264X on NK Cell-Mediated Lysis of Glioblastoma-Initiating
Cells

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b560487?utm_src=pdf-body
https://www.benchchem.com/product/b560487?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24327582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3922520/
https://www.benchchem.com/product/b560487?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24327582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3922520/
https://www.benchchem.com/product/b560487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Effector:Target Specific Lysis Fold Increase

Cell Line Treatment . . .
Ratio (%) in Lysis

GS-7 Control 10:1 ~15% -
GW280264X (3

GS-7 10:1 ~35% ~2.3
M)

GS-7 Control 20:1 ~25% -
GW280264X (3

GS-7 20:1 ~50% 2.0
HM)

GS-9 Control 10:1 ~10% -
GW280264X (3

GS-9 10:1 ~25% 25
HM)

GS-9 Control 20:1 ~18% -
GW280264X (3

GS-9 20:1 ~40% ~2.2

HM)

Data extrapolated from Wolpert et al., Neuro-Oncology, 2014.

Overcoming Chemotherapy Resistance in Ovarian
Cancer

In ovarian cancer, ADAM17 can be activated by chemotherapeutic agents like cisplatin, leading
to the shedding of epidermal growth factor receptor (EGFR) ligands such as amphiregulin
(AREG) and heparin-binding EGF-like growth factor (HB-EGF).[4] This shedding results in the
activation of pro-survival signaling pathways, thereby contributing to chemotherapy resistance.

The combination of GW280264X with cisplatin has been shown to synergistically increase the
cytotoxicity of cisplatin in ovarian cancer cell lines, both in 2D monolayer cultures and in more
physiologically relevant 3D spheroid models.[4][5] This effect is attributed to the inhibition of
ADAM17-mediated shedding of EGFR ligands, which prevents the activation of downstream
survival signals.

Quantitative Data: Effect of GW280264X on Cisplatin IC50 in Ovarian Cancer Cell Lines
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IC50 of Cisplatin

Cell Line Culture Model Treatment
(M)
A2780 2D Cisplatin alone ~5
Cisplatin +
A2780 2D ~2.5
GW280264X (3 uM)
Igrov-1 2D Cisplatin alone ~10
Cisplatin +
Igrov-1 2D ~5
GW280264X (3 uM)
HEY 2D Cisplatin alone ~8
Cisplatin +
HEY 2D ~4
GW280264X (3 uM)
SKOV-3 2D Cisplatin alone ~12
Cisplatin +
SKOV-3 2D ~6
GW280264X (3 uM)
OVCAR-8 2D Cisplatin alone ~15
Cisplatin +
OVCAR-8 2D ~7.5
GW280264X (3 uM)
HEY 3D Spheroid Cisplatin alone ~20
) Cisplatin +
HEY 3D Spheroid ~10
GW280264X (3 uM)
SKOV-3 3D Spheroid Cisplatin alone ~25
) Cisplatin +
SKOV-3 3D Spheroid ~20
GW280264X (3 uM)
OVCAR-8 3D Spheroid Cisplatin alone ~30
, Cisplatin +
OVCAR-8 3D Spheroid ~15

GW280264X (3 pM)

Data extrapolated from Hedemann et al., Cancers, 2021.
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Key Signaling Pathways Modulated by GW280264X

The therapeutic effects of GW280264X are rooted in its ability to modulate critical signaling
pathways that drive cancer progression.

ADAM10/17-EGFR Signaling Axis

ADAML17 is a major sheddase of several EGFR ligands, including TGF-a, amphiregulin,
epiregulin, and HB-EGF, while ADAM10 is the primary sheddase for EGF and betacellulin.[6]
The shedding of these ligands leads to the activation of the EGFR and downstream pro-
proliferative and anti-apoptotic pathways such as the PI3K/Akt and MAPK/ERK pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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